molecular formula C12H13BrN2O B8595546 (4-Bromophenyl)morpholinoacetonitrile

(4-Bromophenyl)morpholinoacetonitrile

Cat. No.: B8595546
M. Wt: 281.15 g/mol
InChI Key: CQNJVZUJKXIJFA-UHFFFAOYSA-N
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Description

(4-Bromophenyl)morpholinoacetonitrile is an organobromine compound featuring a morpholine ring, a bromophenyl group, and an acetonitrile moiety. The molecule’s structure comprises a central carbon atom bonded to a 4-bromophenyl group, a morpholino (C₄H₈NO) substituent, and a nitrile (CN) group. This configuration imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, materials science, and nonlinear optics. The bromophenyl group enhances molecular polarizability, while the morpholine ring contributes to solubility in polar solvents, a trait critical for solution-based processing in optoelectronic applications .

Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

2-(4-bromophenyl)-2-morpholin-4-ylacetonitrile

InChI

InChI=1S/C12H13BrN2O/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-8H2

InChI Key

CQNJVZUJKXIJFA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C#N)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4-Bromophenyl)morpholinoacetonitrile with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Properties
This compound C₁₃H₁₄BrN₃O* ~332.18 Bromophenyl, Morpholino, Nitrile Nonlinear optics, drug intermediates
Anilino(4-bromophenyl)acetonitrile C₁₄H₁₁BrN₂ 287.15 Bromophenyl, Anilino, Nitrile Organic synthesis intermediates
(4-Morpholinylnitrosoamino)acetonitrile C₆H₉N₄O₂ 185.16 Morpholino, Nitrosoamino, Nitrile Nitric oxide donors, biochemical studies
N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea C₁₅H₁₄Br₂N₂O 398.08 Bromophenyl, Urea Crystallography, halogen bonding studies

Key Observations:

Substituent Effects on Reactivity and Solubility: The morpholino group in this compound enhances solubility in polar solvents (e.g., DMF, acetone) compared to the anilino group in anilino(4-bromophenyl)acetonitrile, which favors aromatic solvents . The nitrosoamino group in (4-Morpholinylnitrosoamino)acetonitrile introduces electrophilicity, enabling nitric oxide release under physiological conditions, unlike the inert nitrile group in the target compound .

Electronic Properties: Bromophenyl groups in both this compound and N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea contribute to strong halogen bonding, influencing crystal packing and nonlinear optical (NLO) behavior .

Thermal Stability :

  • Urea derivatives like N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea exhibit higher thermal stability (decomposition >250°C) due to rigid hydrogen-bonded networks, whereas nitrile-containing compounds may decompose at lower temperatures (~150–200°C) .

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